FIROIN FROM RHODATHERMUS MARINUS*

描述

Rhodothermus marinus is a thermophilic bacterium isolated from marine geothermal environments, such as submarine hot springs in Iceland and other global locations like Portugal and the Caribbean . This organism thrives at temperatures above 65°C and produces enzymes with exceptional thermal stability, including endoglucanases, xylanases, and α-L-arabinofuranosidases, which are critical for biomass degradation . Firoin, a hypothetical enzyme or bioactive compound derived from R. marinus, is inferred to belong to a class of thermostable proteins or secondary metabolites optimized for high-temperature catalysis. marinus (e.g., DPOR enzymes involved in chlorophyll synthesis) exhibit robust activity under extreme conditions, making them valuable for industrial biotechnology .

准备方法

Synthetic Routes and Reaction Conditions: FIROIN FROM RHODATHERMUS MARINUS can be synthesized through a series of chemical reactions involving the bacterium’s metabolic pathways. The synthetic route typically involves the extraction of the compound from the bacterial culture, followed by purification using techniques such as thin-layer chromatography (TLC) to achieve a purity of around 80% .

Industrial Production Methods: Industrial production of FIROIN FROM RHODATHERMUS MARINUS involves large-scale fermentation of Rhodothermus marinus in bioreactors. The fermentation process is optimized to maintain the necessary temperature and salinity conditions for the bacterium’s growth. After fermentation, the compound is extracted and purified using industrial-scale chromatography and crystallization techniques .

化学反应分析

Types of Reactions: FIROIN FROM RHODATHERMUS MARINUS undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the compound’s functional groups, such as hydroxyl and carboxyl groups .

Common Reagents and Conditions: Common reagents used in the reactions of FIROIN FROM RHODATHERMUS MARINUS include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired products are formed .

Major Products Formed: The major products formed from the reactions of FIROIN FROM RHODATHERMUS MARINUS include various derivatives with modified functional groups.

科学研究应用

FIROIN FROM RHODATHERMUS MARINUS has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying the behavior of extremolytes, which are molecules that help organisms survive in extreme environments. In biology, it is used to investigate the metabolic pathways of thermohalophilic bacteria. In medicine, the compound’s stability and unique properties make it a potential candidate for developing new formulations to enhance the stability of retroviral and adenoviral vectors. In industry, it is used in the development of thermostable enzymes for various applications .

作用机制

The mechanism of action of FIROIN FROM RHODATHERMUS MARINUS involves its interaction with specific molecular targets and pathways within cells. The compound is known to stabilize proteins and enzymes, allowing them to function optimally under extreme conditions. This stabilization is achieved through the formation of hydrogen bonds and other interactions with the target molecules. The pathways involved include those related to stress response and metabolic regulation .

相似化合物的比较

Comparative Analysis with Similar Compounds

Structural and Functional Analogues in Thermophiles

DPOR (Dark-operative Protochlorophyllide Oxidoreductase) from R. marinus :

- Activity : Converts protochlorophyllide to chlorophyllide with 80–90% efficiency at elevated temperatures .

- Thermostability : Retains functionality above 65°C, aligning with the organism’s environmental niche .

Comparison with Staphylothermus marinus Enzymes :

- Staphylothermus marinus (a hyperthermophilic archaeon) produces proteases and chaperones stable at >90°C but lacks close genetic similarity to R. marinus .

- Enzymes from S. marinus are adapted to hyperthermal vents, whereas R. marinus enzymes are optimized for moderately thermophilic marine sediments .

Bioactive Compounds in Plant-Derived Extracts

Flavonoids and Coumarins from Aurantii Fructus:

- Examples: Naringin, Hesperidin, and Neohesperidin* (flavonoids); Umbelliferone (coumarin) .

- Thermal Stability : Less stable than bacterial enzymes; degrade above 60°C.

- Function : Antioxidant and anti-inflammatory agents, contrasting with Firoin’s putative enzymatic or catalytic roles .

Essential Oils from Rosmarinus officinalis and Juniperus foetidissima :

Data Table: Key Comparative Metrics

| Compound/Enzyme | Source Organism | Optimal Temperature | Substrate Specificity | Key Function | Industrial Relevance |

|---|---|---|---|---|---|

| Firoin (hypothetical) | Rhodothermus marinus | >65°C | Polysaccharides/Chlorophyllides | Biomass degradation/Chlorophyll synthesis | Biofuel production |

| DPOR Enzymes | Rhodothermus marinus | 65–75°C | Protochlorophyllide derivatives | Chlorophyll biosynthesis | Agricultural biotechnology |

| Proteases | Staphylothermus marinus | >90°C | Peptide bonds | Protein folding | Pharmaceuticals |

| Naringin* | Aurantii Fructus | <60°C | Free radicals | Antioxidant | Nutraceuticals |

| α-Pinene | Rosmarinus officinalis | N/A | Microbial membranes | Antimicrobial | Essential oils |

Research Findings and Divergences

- Genomic Context: R. marinus shares 96% amino acid identity with consortia-derived Rhodothermus populations, suggesting evolutionary adaptations to diverse substrates (e.g., switchgrass vs. marine biomass) . This contrasts with plant-derived compounds, which lack such genetic plasticity.

- Catalytic Efficiency: DPOR from R. marinus achieves 80–90% specific activity with native substrates, outperforming plant flavonoids in targeted biochemical roles .

- Environmental Adaptability : Unlike Ammodytes marinus (a fish species unaffected by magnetic fields), R. marinus enzymes are sensitive to extreme pH and salinity shifts, necessitating precise industrial controls .

生物活性

Firoin, specifically known as Firoin-A, is a compatible solute isolated from the thermohalophilic bacterium Rhodothermus marinus. This compound has garnered interest due to its unique properties and potential applications in various fields, including biotechnology, pharmaceuticals, and food science. This article explores the biological activity of Firoin, its mechanisms of action, and its applications based on recent research findings.

Overview of Rhodothermus marinus

Rhodothermus marinus is a thermohalophilic bacterium capable of thriving in extreme environments. It possesses a range of enzymes that are thermostable and halostable, making it a valuable organism for biotechnological applications. The bacterium is known for producing several metabolites, including Firoin, which acts as an osmoprotectant under high salinity conditions .

Properties of Firoin

Firoin-A is characterized as an intracellular compatible solute that helps Rhodothermus marinus maintain cellular integrity under osmotic stress. Its accumulation is particularly significant in high-salt environments, where it stabilizes proteins and cellular structures .

Key Properties of Firoin

| Property | Description |

|---|---|

| Chemical Structure | Compatible solute with stabilizing properties |

| Thermal Stability | Remains stable at high temperatures |

| Osmoprotective Function | Protects cells from osmotic stress |

| Biotechnological Potential | Useful in protein refolding and stabilization |

- Protein Stabilization : Firoin-A enhances the stability of proteins by preventing denaturation under stress conditions. This property is crucial for applications in enzyme technology and pharmaceuticals where maintaining protein functionality is vital .

- Osmotic Regulation : As an osmoprotectant, Firoin helps maintain cell turgor pressure in Rhodothermus marinus, allowing it to survive in hyperosmotic environments. This mechanism is essential for microbial survival in extreme habitats .

- Antioxidant Activity : Recent studies have indicated that extracts containing carotenoids from Rhodothermus marinus exhibit significant antioxidant properties, with Firoin potentially contributing to this effect .

Research Findings

Several studies have investigated the biological activity of Firoin:

- A study demonstrated that Firoin-A stabilizes enzymes during refolding processes, enhancing their activity and stability post-denaturation .

- Another research highlighted the antioxidant capacity of carotenoid extracts from Rhodothermus marinus, showing a 2-4 fold increase in antioxidant activity compared to knock-out mutants lacking carotenoid pathways .

- The ability of Rhodothermus marinus to degrade various organic compounds, including pollutants like toluene and xylene, underscores its potential utility in bioremediation efforts .

Case Studies

-

Biotechnological Applications :

- Researchers have successfully utilized Firoin-A in enzyme stabilization processes for industrial applications. For instance, enzymes used in biofuel production have shown improved performance when stabilized with compatible solutes like Firoin.

- Pharmaceutical Development :

-

Food Science :

- In food technology, Firoin's stabilizing properties are being investigated for improving the texture and shelf-life of food products subjected to freezing or drying processes.

常见问题

Q. How can researchers design experiments to investigate the biochemical properties of Firoin from Rhodathermus marinus while ensuring methodological rigor?

Answer:

A robust experimental design should adhere to the FINERMAPS framework (Feasible, Interesting, Novel, Ethical, Relevant, Manageable, Appropriate, Potential value, Systematic) . For example:

- Feasibility : Assess access to purified Firoin, thermostability assays, and computational tools (e.g., molecular dynamics simulations).

- Novelty : Prioritize understudied properties, such as Firoin’s catalytic efficiency under extreme pH or its role in extremophile metabolic pathways.

- Ethical : Ensure compliance with biosafety protocols for handling extremophile-derived proteins.

- Systematic design : Use a factorial approach to test variables like temperature (e.g., 60–100°C) and ionic strength, with triplicate trials to minimize variability .

Q. What strategies are effective for resolving contradictions in reported thermostability data for Firoin across studies?

Answer:

Contradictions often arise from methodological disparities. Researchers should:

- Standardize assay conditions : Document buffer composition (e.g., Tris-HCl vs. phosphate buffers), heating rates, and denaturation detection methods (circular dichroism vs. differential scanning calorimetry) .

- Meta-analysis : Compare datasets using statistical tools (ANOVA, Tukey’s HSD) to identify outliers or confounding variables (e.g., protein purity >95% vs. <90%) .

- Replicate conflicting protocols : Isolate variables (e.g., salt concentration) to pinpoint discrepancies, as seen in thermolysin studies .

Q. How can researchers formulate hypotheses about Firoin’s evolutionary adaptations to extremophilic environments?

Answer:

Hypotheses should integrate comparative genomics and structural biology :

- Comparative analysis : Align Firoin sequences with homologs from mesophilic bacteria to identify conserved motifs (e.g., salt bridges or disulfide bonds) linked to thermostability .

- Structure-function relationships : Use cryo-EM or X-ray crystallography to map residues critical for stability under high temperature. For example, glutamate-rich regions in Thermus aquaticus proteases correlate with heat resistance .

- Phylogenetic testing : Construct a maximum-likelihood tree to trace Firoin’s evolutionary divergence, focusing on horizontal gene transfer events .

Q. What advanced methodologies are suitable for studying Firoin’s enzyme-substrate interactions?

Answer:

Advanced techniques include:

- Isothermal titration calorimetry (ITC) : Quantify binding affinities (Kd) and thermodynamic parameters (ΔH, ΔS) under varying temperatures .

- Molecular dynamics (MD) simulations : Model Firoin’s conformational flexibility at 80–100°C using tools like GROMACS, validated by experimental data .

- Single-molecule spectroscopy : Track real-time substrate turnover rates to identify rate-limiting steps, as applied in Pyrococcus furiosus protease studies .

Q. How should researchers address gaps in understanding Firoin’s regulatory mechanisms in Rhodathermus marinus?

Answer:

- Transcriptomic profiling : Use RNA-seq to identify co-expressed genes under heat shock or nutrient limitation, suggesting regulatory networks .

- CRISPR-interference : Knock down putative regulatory genes (e.g., transcription factors) and quantify Firoin expression via qPCR .

- Promoter analysis : Identify conserved motifs (e.g., heat shock elements) in upstream regions using tools like MEME Suite .

Q. What criteria determine the validity of Firoin’s kinetic parameters in peer-reviewed studies?

Answer:

Validity hinges on:

- Standardized units : Report activity in katals (mol/s) or IU (µmol/min), specifying substrate concentrations (e.g., 0.1–10× Km) .

- Error margins : Include standard deviations from ≥3 independent experiments, with negative controls (e.g., heat-inactivated Firoin) .

- Reproducibility : Publish raw data (e.g., absorbance curves) and code for nonlinear regression analysis (e.g., Michaelis-Menten fitting in Python) .

Q. How can multi-omics approaches enhance functional annotation of Firoin in extremophile biology?

Answer:

- Proteogenomics : Match MS/MS spectra to R. marinus genomes to confirm Firoin’s post-translational modifications (e.g., phosphorylation) .

- Metabolomic integration : Correlate Firoin activity with metabolite fluxes (e.g., ATP/ADP ratios) under stress via LC-MS .

- Machine learning : Train models on extremophile enzyme databases to predict Firoin’s role in uncharacterized pathways .

Q. What ethical and practical considerations apply to genetic modification studies of Firoin?

Answer:

属性

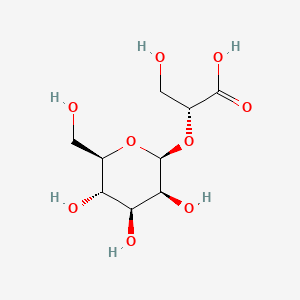

IUPAC Name |

(2R)-3-hydroxy-2-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O9/c10-1-3-5(12)6(13)7(14)9(17-3)18-4(2-11)8(15)16/h3-7,9-14H,1-2H2,(H,15,16)/t3-,4-,5-,6+,7+,9+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDXCFDOPXBPUJC-MTXRGOKVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC(CO)C(=O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@@H]([C@@H](O1)O[C@H](CO)C(=O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60746750 | |

| Record name | (2R)-3-Hydroxy-2-(beta-D-mannopyranosyloxy)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60746750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

164324-35-0 | |

| Record name | (2R)-3-Hydroxy-2-(beta-D-mannopyranosyloxy)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60746750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。